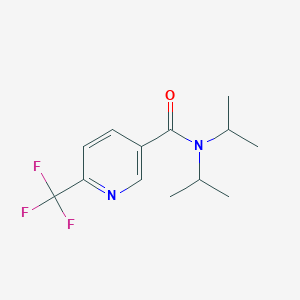

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

Description

BenchChem offers high-quality N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-8(2)18(9(3)4)12(19)10-5-6-11(17-7-10)13(14,15)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDWMMFEMXZFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

Executive Summary: This guide provides a detailed technical overview of the synthetic pathways leading to N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide, a substituted pyridinecarboxamide. Trifluoromethyl-containing heterocyclic compounds are crucial structural motifs in modern pharmaceuticals and agrochemicals.[1][2] This document explores the strategic disconnection of the target molecule, examines the sourcing and preparation of key precursors, and provides a deep dive into the prevalent methods for amide bond formation. Two robust, field-proven protocols are presented in detail: the classic acyl chloride route and the milder, more contemporary carbodiimide-mediated coupling. The causality behind experimental choices, process validation, and characterization are discussed to provide researchers and drug development professionals with a comprehensive and actionable resource for the synthesis of this important molecule.

Introduction & Retrosynthetic Analysis

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide belongs to the nicotinamide class of compounds, which are characterized by a pyridine ring substituted at the 3-position with a carboxamide group.[3][4] The presence of a trifluoromethyl group at the 6-position significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in the development of bioactive agents.

The most logical and industrially scalable approach to synthesizing this tertiary amide is through the formation of the amide bond between a suitable carboxylic acid precursor and a secondary amine. This retrosynthetic disconnection simplifies the synthesis into two key components: 6-(Trifluoromethyl)nicotinic acid and diisopropylamine .

Caption: Retrosynthetic analysis of the target molecule.

Precursor Sourcing and Preparation

The success of any synthesis is predicated on the quality and availability of its starting materials.

Key Intermediate: 6-(Trifluoromethyl)nicotinic Acid

6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) is the cornerstone of this synthesis. It is a white, crystalline powder with a melting point in the range of 193-197 °C.[1][2]

-

Commercial Sourcing: This intermediate is readily available from numerous chemical suppliers, making it the most convenient starting point for laboratory-scale synthesis.

-

In-House Synthesis (for scale-up): For large-scale manufacturing where cost is a primary driver, in-house synthesis may be considered. A common literature method involves the palladium-on-carbon (Pd/C) catalyzed dehalogenation (hydrogenolysis) of 2-chloro-6-(trifluoromethyl)nicotinic acid in the presence of a base like triethylamine.[2] This process is efficient but requires careful handling of hydrogen gas and catalyst filtration.

Reagents and Solvents

-

Diisopropylamine: A common, commercially available secondary amine. It is a volatile and corrosive liquid that should be handled in a well-ventilated fume hood.

-

Solvents: Anhydrous aprotic solvents are critical to prevent unwanted side reactions with the highly reactive intermediates. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly employed.[5]

-

Bases: A non-nucleophilic organic base is often required to neutralize acidic byproducts. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard choices.[6]

The Amide Coupling Reaction: Strategy and Mechanism

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Below, we discuss two authoritative and widely practiced activation strategies.

Pathway A: The Acyl Chloride Route

This classic method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine.

-

Mechanism: 6-(Trifluoromethyl)nicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[6] The resulting 6-(trifluoromethyl)nicotinoyl chloride is then introduced to diisopropylamine, typically in the presence of a base (e.g., TEA) to scavenge the HCl byproduct.

-

Expertise & Causality: This pathway is robust and uses inexpensive reagents, making it suitable for large-scale production. However, the reagents are harsh and moisture-sensitive, and the generation of HCl requires careful control. The choice of oxalyl chloride over thionyl chloride is often preferred for cleaner reactions, as its byproducts (CO, CO₂) are gaseous.

Pathway B: The Carbodiimide Coupling Route

Modern peptide chemistry has furnished a vast array of milder "coupling reagents" that facilitate amide bond formation under gentle conditions. Carbodiimides are among the most common.[6][8]

-

Mechanism: Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to nucleophilic attack by diisopropylamine to yield the desired amide and a urea byproduct.

-

Trustworthiness & Validation: This method is highly reliable, proceeds at room temperature, and generally produces high yields with minimal side products. The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) can further enhance efficiency, although it is primarily used to prevent racemization in chiral syntheses.[8] The primary self-validating aspect of this protocol is the choice of reagent and byproduct removal. Using EDC results in a water-soluble urea byproduct, simplifying purification via aqueous work-up.[8] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and is easily removed by filtration.[8]

Caption: Overview of the primary synthetic pathways.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for a standard laboratory setting. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Protocol A: Synthesis via Acyl Chloride

Data Presentation: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-(CF₃)nicotinic acid | 191.11 | 1.91 g | 10.0 | 1.0 |

| Oxalyl Chloride | 126.93 | 1.0 mL | 11.5 | 1.15 |

| Anhydrous DCM | - | 50 mL | - | - |

| Anhydrous DMF | - | 1 drop | catalytic | - |

| Diisopropylamine | 101.19 | 2.1 mL | 15.0 | 1.5 |

| Triethylamine (TEA) | 101.19 | 2.8 mL | 20.0 | 2.0 |

Experimental Workflow:

-

Activation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 6-(trifluoromethyl)nicotinic acid (1.91 g, 10.0 mmol) and anhydrous DCM (30 mL).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add one drop of anhydrous DMF (catalyst), followed by the dropwise addition of oxalyl chloride (1.0 mL, 11.5 mmol).

-

Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Amidation: In a separate flask, dissolve diisopropylamine (2.1 mL, 15.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution from step 4 to the amine solution via cannula or dropping funnel.

-

Stir the reaction at room temperature overnight (12-16 hours).

-

Work-up & Purification: Quench the reaction with water (30 mL). Separate the organic layer and wash sequentially with 1M HCl (2x 20 mL), saturated NaHCO₃ solution (2x 20 mL), and brine (1x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol B: Synthesis using EDC Coupling

Data Presentation: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-(CF₃)nicotinic acid | 191.11 | 1.91 g | 10.0 | 1.0 |

| EDC·HCl | 191.70 | 2.30 g | 12.0 | 1.2 |

| Diisopropylamine | 101.19 | 1.7 mL | 12.0 | 1.2 |

| Anhydrous DMF | - | 50 mL | - | - |

| DIPEA | 129.24 | 2.1 mL | 12.0 | 1.2 |

Experimental Workflow:

-

Activation & Coupling: To a 100 mL round-bottom flask, add 6-(trifluoromethyl)nicotinic acid (1.91 g, 10.0 mmol), EDC·HCl (2.30 g, 12.0 mmol), and anhydrous DMF (50 mL).

-

Stir the mixture at room temperature until the acid dissolves.

-

Add DIPEA (2.1 mL, 12.0 mmol) followed by diisopropylamine (1.7 mL, 12.0 mmol).

-

Stir the reaction mixture at room temperature for 12-18 hours. Reaction completion can be monitored by TLC or LC-MS.

-

Work-up & Purification: Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3x 50 mL).

-

Combine the organic extracts and wash sequentially with 5% LiCl aqueous solution (2x 30 mL, to remove residual DMF), saturated NaHCO₃ solution (2x 30 mL), and brine (1x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography as described in Protocol A.

Characterization and Quality Control

To confirm the identity and purity of the final product, N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide (C₁₃H₁₇F₃N₂O, MW: 274.28 g/mol )[9], a suite of analytical techniques should be employed:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons on the pyridine ring, two septets for the methine (-CH) protons of the isopropyl groups, and a doublet for the methyl (-CH₃) protons.

-

¹³C NMR: Signals should correspond to the aromatic carbons (including those bearing the CF₃ and C=O groups), the amide carbonyl, and the methine and methyl carbons of the isopropyl groups. The CF₃ group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should be observed at m/z 275.13.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Safety and Handling

-

Trifluoromethylated Compounds: While generally stable, some fluorine-containing compounds can be toxic. Handle with care.

-

Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They must be handled in a dry, inert atmosphere within a fume hood.

-

Carbodiimides (EDC, DCC): These are potent allergens and skin sensitizers. Avoid inhalation and skin contact.

-

Amines and Bases: Diisopropylamine, TEA, and DIPEA are corrosive and have strong odors. Always use in a well-ventilated area.

Conclusion

The synthesis of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a straightforward process achievable through well-established amide coupling methodologies. The choice between the acyl chloride route and the carbodiimide-mediated pathway depends on factors such as scale, cost, and available equipment. The carbodiimide method offers milder conditions and often simpler purification, making it ideal for research and development, while the acyl chloride route provides a cost-effective alternative for large-scale production. Both protocols, when executed with care, provide reliable and reproducible access to this valuable chemical building block.

References

-

Scribd. Carboxylic Acid To Amide Reagents Details. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

Exposome-Explorer - IARC. Nicotinamide (Compound). Available at: [Link]

-

Wikipedia. Nicotinamide. Available at: [Link]

Sources

- 1. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 3. Exposome-Explorer - Nicotinamide (Compound) [exposome-explorer.iarc.fr]

- 4. Nicotinamide - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. peptide.com [peptide.com]

- 9. N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide | 765298-12-2 [amp.chemicalbook.com]

Chemical properties of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

A Technical Guide to the Chemical Properties of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a fluorinated pyridine derivative of significant interest within synthetic and medicinal chemistry. As a member of the nicotinamide family, it belongs to a class of compounds recognized for their diverse biological activities, stemming from their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3] The introduction of a trifluoromethyl group at the 6-position of the pyridine ring and diisopropyl groups on the amide nitrogen dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding profile. This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for its application in research and drug development.

Physicochemical and Structural Properties

The defining features of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide are its trifluoromethylated pyridine core and the sterically hindered tertiary amide. These structural elements dictate its chemical behavior and physical characteristics.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N,N-bis(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | - |

| Synonyms | N,N-Diisopropyl-6-(trifluoromethyl)-3-pyridinecarboxamide | - |

| CAS Number | 765298-12-2 | [4][5] |

| Molecular Formula | C13H17F3N2O | - |

| Molecular Weight | 274.28 g/mol | - |

| Predicted Boiling Point | 335.8 ± 42.0 °C | [4] |

| Predicted Density | 1.151 ± 0.06 g/cm³ | [4] |

| Predicted pKa | -0.79 ± 0.22 | [4] |

The trifluoromethyl group is a strong electron-withdrawing group, which decreases the basicity of the pyridine nitrogen. The bulky diisopropyl groups on the amide nitrogen provide significant steric hindrance, influencing the molecule's reactivity and intermolecular interactions.

Synthesis and Reactivity

The most direct and common method for synthesizing N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is through the amide coupling of 6-(trifluoromethyl)nicotinic acid with diisopropylamine. This reaction is a cornerstone of medicinal chemistry and requires specific reagents to proceed efficiently, especially given the steric hindrance of the secondary amine.

General Synthesis Workflow

The synthesis involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. A non-nucleophilic base is crucial to scavenge the acid produced during the reaction without competing with the primary nucleophile.[6][7]

Caption: Amide coupling workflow for synthesis.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard laboratory procedure for the synthesis of the title compound using HATU as the coupling agent and DIPEA as the base.

Materials:

-

Diisopropylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(trifluoromethyl)nicotinic acid (1.0 eq.) in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).[11] Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Coupling: Add diisopropylamine (1.2 eq.) dropwise to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide.

Causality Behind Choices:

-

HATU: Chosen for its high efficiency in forming amide bonds, especially with hindered amines, by creating a highly reactive O-acylisourea intermediate.[11][12]

-

DIPEA: A sterically hindered, non-nucleophilic base is essential.[6][7] It effectively neutralizes the hexafluorophosphate and carboxylic acid protons without competing with diisopropylamine in the coupling reaction, a common issue with less hindered bases like triethylamine.[11]

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the ionic interactions during the activation and coupling steps.

Analytical Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon spectrum will display distinct resonances for the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbonyl carbon, aromatic carbons, and the carbons of the isopropyl groups.[13]

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, providing a clear diagnostic peak for the presence of fluorine.

Table 2: Predicted NMR Chemical Shifts (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 8.8 - 9.2 | d (H-2) |

| 8.0 - 8.4 | dd (H-4) | |

| 7.6 - 7.9 | d (H-5) | |

| 3.5 - 4.0 | septet (CH, isopropyl) | |

| 1.2 - 1.5 | d (CH₃, isopropyl) | |

| ¹³C | ~165 | s (C=O) |

| ~145-155 | q (C-CF₃) | |

| ~122 | q (CF₃) | |

| ~50 | s (CH, isopropyl) | |

| ~20 | s (CH₃, isopropyl) | |

| ¹⁹F | ~ -65 | s (CF₃) |

Note: These are illustrative values. Actual shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption band for the tertiary amide, typically in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-F stretching bands and C-H stretching from the alkyl and aromatic groups.

Biological and Pharmacological Context

While specific biological data for N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is not widely published, its parent structure, nicotinamide, is a well-studied form of vitamin B3 with a multitude of biological roles.[1][14] Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, inflammation, and cellular metabolism.[2][15]

The structural modifications in the title compound are designed to modulate these properties:

-

Trifluoromethyl Group: Often introduced to increase metabolic stability by blocking potential sites of oxidation and to enhance binding affinity to biological targets through favorable electrostatic interactions.

-

Diisopropylamide: This bulky group increases lipophilicity, which can improve membrane permeability. It also provides steric shielding, potentially reducing susceptibility to enzymatic hydrolysis.

These features make N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide and similar analogs interesting candidates for screening in drug discovery programs targeting enzymes within the NAD+ metabolic pathway.

Caption: Biological context of nicotinamide analogs.

Conclusion

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a synthetically accessible molecule with physicochemical properties tailored for applications in medicinal chemistry and drug discovery. Its trifluoromethylated pyridine core and sterically hindered amide group distinguish it from its parent compound, nicotinamide, suggesting altered metabolic stability and cell permeability. The well-established synthetic routes and clear analytical characterization methods outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in the exploration of novel therapeutics.

References

-

Wikipedia. N,N-Diisopropylethylamine. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Memorial Sloan Kettering Cancer Center. Nicotinamide. [Link]

-

National Center for Biotechnology Information. Nicotinamide: Mechanism of action and indications in dermatology. [Link]

-

Wikipedia. Nicotinamide. [Link]

-

Patsnap Synapse. What is the mechanism of Nicotinamide? [Link]

-

National Center for Biotechnology Information. Nicotinamide: Mechanism of action and indications in dermatology. [Link]

-

ResearchGate. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory | Request PDF. [Link]

-

MDPI. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. [Link]

-

RSC Publishing. Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. [Link]

-

ResearchGate. (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. [Link]

-

Taylor & Francis. Nicotinamide – Knowledge and References. [Link]

-

PubChem. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955. [Link]

-

Academia.edu. (PDF) Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. [Link]

-

RSC Publishing. Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. [Link]

Sources

- 1. Nicotinamide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 765298-12-2|N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide|BLD Pharm [bldpharm.com]

- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 9. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 10. 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. ijdvl.com [ijdvl.com]

- 15. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

Deconvoluting the Cellular Targets of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide: A Technical Guide to Target Identification

Abstract

This technical guide provides a comprehensive framework for the identification of the molecular target(s) of the novel compound, N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide. As a derivative of nicotinamide, a crucial player in cellular metabolism and signaling, this compound presents a compelling case for thorough target deconvolution to understand its mechanism of action and therapeutic potential. This document outlines a multi-pronged strategy, integrating advanced chemical proteomics and genetic approaches, to elucidate the direct binding partners and cellular pathways modulated by this small molecule. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals engaged in the critical process of small molecule target identification.

Introduction: The Rationale for Target Identification

The biological activity of a small molecule is intrinsically linked to its interaction with specific macromolecular targets within the cell, primarily proteins. Identifying these targets is a cornerstone of modern drug discovery and chemical biology. For N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide, a compound with a nicotinamide scaffold, understanding its molecular targets is paramount. Nicotinamide and its derivatives are known to interact with a variety of enzymes, including those involved in NAD+ metabolism such as Nicotinamide N-methyltransferase (NNMT) and sirtuins (SIRTs)[1][2][3]. The trifluoromethyl and diisopropyl groups on the core nicotinamide structure of our compound of interest may confer novel potency, selectivity, or even a completely new target profile compared to endogenous nicotinamide.

Elucidating the direct target(s) of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide will:

-

Reveal its Mechanism of Action: Understanding how the compound elicits a cellular phenotype.

-

Enable Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency and selectivity.

-

Identify Potential Off-Targets: Proactively assessing potential for adverse effects and ensuring safety.[4]

-

Discover Novel Biology: Uncovering new functions for proteins or pathways.

This guide will detail two complementary and powerful strategies for target deconvolution: Chemical Proteomics and Genetic Approaches .

A Dual-Pronged Approach to Target Identification

A robust target identification campaign should not rely on a single methodology. By employing both chemical proteomics and genetic methods, we can generate converging lines of evidence, leading to a higher degree of confidence in the identified targets.

Caption: Overall strategy for target identification of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide.

Chemical Proteomics: Fishing for Targets

Chemical proteomics utilizes a modified version of the small molecule, or the small molecule itself, to isolate its interacting partners from a complex biological sample, such as a cell lysate or even in living cells.[5][6][7] These protein partners are then identified using mass spectrometry.

Affinity-Based Chemical Proteomics

This approach relies on immobilizing a derivative of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide onto a solid support (e.g., beads) to "pull down" its binding partners.

3.1.1. Probe Design and Synthesis

The success of this method hinges on the design of a chemical probe that retains the biological activity of the parent compound. A linker is strategically introduced at a position on the molecule that is predicted to be non-essential for target binding. For N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide, derivatization could be explored at various positions on the pyridine ring, avoiding the key pharmacophoric elements.

Caption: General structure of an affinity-based chemical probe.

3.1.2. Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

3.1.3. Step-by-Step Protocol for AP-MS

-

Probe Immobilization: Covalently attach the synthesized biotinylated probe to streptavidin-coated magnetic beads.

-

Cell Lysis: Lyse cultured cells (e.g., a cell line responsive to the compound) in a non-denaturing buffer to preserve protein complexes.

-

Incubation: Incubate the cell lysate with the probe-immobilized beads. A parallel incubation with beads lacking the probe serves as a negative control. A competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide, is crucial to identify specific binders.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins. True targets should be significantly enriched in the probe pulldown compared to the negative control and their binding should be competed away by the free compound.

| Experiment | Expected Outcome for a True Target |

| Probe Pulldown | High spectral counts/intensity |

| Control Beads Pulldown | Low to no spectral counts/intensity |

| Competition Pulldown | Significantly reduced spectral counts/intensity |

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique that utilizes reactive probes to covalently label the active sites of enzymes.[8][9] If N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is found to be an enzyme inhibitor, an activity-based probe could be designed.

3.2.1. ABPP Probe Design

An ABPP probe consists of three key components: a reactive group ("warhead") that forms a covalent bond with the enzyme's active site, a recognition element (based on the compound's scaffold), and a reporter tag for detection and enrichment.[10][11]

3.2.2. Competitive ABPP

A more straightforward approach is competitive ABPP, where the native compound competes with a broad-spectrum activity-based probe for binding to the active site of a target enzyme. A reduction in labeling of a specific enzyme by the broad-spectrum probe in the presence of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide indicates that the compound binds to that enzyme.

Genetic Approaches: Unmasking Targets Through Gene Modulation

Genetic methods for target identification perturb gene expression or function to identify genes that modulate the cellular response to a compound.[12][13]

CRISPR-Cas9 Screens

CRISPR-Cas9 technology can be used in high-throughput screens to systematically knock out every gene in the genome and identify those that, when absent, confer resistance or sensitivity to N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide.[14][15]

4.1.1. CRISPR Knockout (CRISPRko) Screen for Drug Resistance

This is a powerful method to identify the direct target of a cytotoxic or cytostatic compound. The principle is that cells lacking the target protein will be resistant to the compound's effects.

Caption: Workflow for a CRISPR knockout screen for drug resistance.

4.1.2. Step-by-Step Protocol for CRISPRko Screen

-

Library Transduction: Introduce a genome-scale CRISPR knockout (GeCKO) library into a population of cells via lentiviral transduction.

-

Selection: Treat the transduced cells with a lethal or growth-inhibitory concentration of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide. A parallel untreated population serves as a control.

-

Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract their genomic DNA.

-

sgRNA Sequencing: Amplify the single-guide RNA (sgRNA) cassettes from the genomic DNA and sequence them using next-generation sequencing.

-

Data Analysis: Identify the sgRNAs that are significantly enriched in the drug-treated population compared to the control population. The genes targeted by these enriched sgRNAs are candidate targets or are involved in the compound's mechanism of action.

| Gene Knockout | Phenotype in the Presence of Compound | Interpretation |

| Direct Target | Resistance | The compound cannot bind its target to exert its effect. |

| Downstream Effector | Resistance | The pathway modulated by the compound is disrupted. |

| Sensitizing Gene | Depletion | The gene product may be involved in drug efflux or metabolism. |

Target Validation: From Candidates to Confirmed Targets

Both chemical proteomics and genetic screens will generate a list of candidate targets. It is crucial to validate these candidates using orthogonal assays.

Validation methods may include:

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) can confirm a direct physical interaction between the compound and the candidate protein.

-

In Vitro Activity Assays: If the candidate is an enzyme, the effect of the compound on its activity can be measured.

-

Cell-Based Assays: Overexpression or knockdown/knockout of the candidate gene in cells should recapitulate or abrogate the phenotype observed with the compound.

Conclusion

The identification of the molecular target(s) of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a critical step in its development as a potential therapeutic agent or chemical probe. The integrated approach described in this guide, combining the strengths of chemical proteomics and CRISPR-based genetic screens, provides a robust and comprehensive strategy for target deconvolution. The successful execution of these studies will not only elucidate the mechanism of action of this novel compound but also pave the way for its future applications in medicine and biological research.

References

- Bantscheff, M., & Drewes, G. (2013). Chemical proteomics to identify molecular targets of small compounds. PubMed.

- Creative Proteomics. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.

- MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.

- Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.

- mediaTUM. (N.D.). Identifying small molecule probes for kinases by chemical proteomics.

- PMC. (N.D.).

- ConnectSci. (2009). Affinity-Based Proteomics Probes; Tools for Studying Carbohydrate-Processing Enzymes. Australian Journal of Chemistry.

- MDPI. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.

- Oxford Global. (2022).

- ACS Central Science. (2022).

- Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science.

- Technology Networks. (2022). How CRISPR Is Transforming High-Throughput Screening. Technology Networks.

- Wikipedia. (N.D.). Activity-based proteomics. Wikipedia.

- PubMed. (2022). Ligand-based in silico identification and biological evaluation of potential inhibitors of nicotinamide N-methyltransferase. PubMed.

- TargetMol. (N.D.). Nicotinamide, a vitamin B3 derivative, is an inhibitor of SIRT1 (IC50=50-180 μM) and SIRT2 (IC50=2 μM). TargetMol.

- ChEMBL. (N.D.). Target: Nicotinamide N-methyltransferase (CHEMBL2346486). EMBL-EBI.

Sources

- 1. Ligand-based in silico identification and biological evaluation of potential inhibitors of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide | Vitamin B3 | NAD+ Precursor | TargetMol [targetmol.com]

- 3. Target: Nicotinamide N-methyltransferase (CHEMBL2346486) - ChEMBL [ebi.ac.uk]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. connectsci.au [connectsci.au]

- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 12. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxfordglobal.com [oxfordglobal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. technologynetworks.com [technologynetworks.com]

In vitro effects of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

An In-Depth Technical Guide to the In Vitro Evaluation of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

Abstract

This document provides a comprehensive technical framework for the in vitro characterization of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide, a novel derivative of nicotinamide. Given the limited public data on this specific molecule, this guide synthesizes established methodologies and insights from the broader field of nicotinamide research to propose a robust, tiered testing strategy. It is designed for researchers, scientists, and drug development professionals, offering a logical workflow from initial compound handling and primary screening to detailed mechanistic studies. The protocols herein are grounded in established scientific principles to ensure data integrity and reproducibility, empowering research teams to thoroughly elucidate the biological activity of this and similar novel chemical entities.

Introduction: Rationale for a Novel Nicotinamide Derivative

Nicotinamide (niacinamide), the amide form of vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These molecules are central to cellular metabolism, DNA repair, and a multitude of signaling pathways.[1][3] Consequently, synthetic derivatives of nicotinamide are of significant interest in drug discovery, with research demonstrating their potential as anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6]

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a novel chemical entity featuring three key structural modifications to the core nicotinamide scaffold:

-

Nicotinamide Core: The foundational pharmacophore, known to interact with a wide range of enzymes.

-

6-(Trifluoromethyl) Group: This electron-withdrawing group can significantly alter the electronic properties of the pyridine ring, potentially enhancing metabolic stability and modulating binding affinity to target proteins.

-

N,N-Diisopropyl Amide: The bulky diisopropyl groups can influence the molecule's solubility, lipophilicity, and steric interactions within protein binding pockets, potentially conferring target selectivity.

This guide outlines a systematic approach to characterize the in vitro effects of this compound, establishing its biological activity profile and identifying its mechanism of action.

Initial Compound Characterization and Handling

Prior to any biological assessment, the integrity and solubility of the test compound must be rigorously established. This ensures the reliability and reproducibility of all subsequent in vitro data.

Protocol: Purity and Identity Verification by LC-MS

-

Preparation: Prepare a 1 mg/mL stock solution of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide in a suitable organic solvent (e.g., HPLC-grade Methanol or Acetonitrile).

-

Chromatography: Inject 1-5 µL of the solution onto a C18 reverse-phase HPLC column. Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Detection: Monitor the eluent using a UV detector (e.g., at 260 nm) and a mass spectrometer.

-

Analysis: The purity is determined by the area under the curve of the main peak in the UV chromatogram. The mass spectrometer will confirm the identity of the compound by detecting its mass-to-charge ratio (m/z), which should correspond to its expected molecular weight. A purity level of ≥95% is recommended for in vitro screening.

Protocol: Solubility Assessment

Causality: The compound must be fully dissolved in a vehicle compatible with cell culture at the desired test concentrations. Precipitation of the compound in the assay will lead to inaccurate results.

-

Vehicle Selection: Dimethyl sulfoxide (DMSO) is the most common vehicle for in vitro assays.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by vortexing and gentle warming if necessary.

-

Working Dilutions: Prepare serial dilutions of the stock solution in your chosen cell culture medium.

-

Visual Inspection: After a 2-hour incubation at 37°C, visually inspect the dilutions under a microscope for any signs of precipitation. The highest concentration that remains clear is the maximum soluble concentration for the assay. The final DMSO concentration in the culture medium should typically be kept below 0.5% (v/v) to avoid vehicle-induced cytotoxicity.

Proposed In Vitro Evaluation Workflow

A tiered or cascaded approach to in vitro testing is efficient, using broad, high-throughput screens to identify biological activity before committing resources to more complex, lower-throughput mechanistic studies.

Caption: Proposed workflow for the in vitro characterization of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide.

Tier 1: Primary Screening for Biological Activity

The initial screening phase aims to broadly assess the compound's impact on cell viability and key signaling pathways associated with the nicotinamide pharmacophore.

Protocol: Cytotoxicity and Antiproliferative Assays

Rationale: This is the foundational assay to determine if the compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Using a panel of cancer cell lines alongside a non-cancerous line provides an early indication of potential anticancer activity and a therapeutic window.[7]

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. Include wells for "no-cell" (media only) and "vehicle control" (cells + DMSO) controls.

-

Compound Treatment: Prepare a 2-fold serial dilution of the compound in culture medium, starting from the maximum soluble concentration. Replace the medium in the cell plates with the compound-containing medium.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours until purple formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" control from all other wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: IC50 Values Summary

| Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | |

| HepG2 | Liver Cancer | |

| HCT-116 | Colon Cancer |

| Vero | Normal Kidney | |

Protocol: Anti-inflammatory Screening

Rationale: Nicotinamide and its derivatives have well-documented anti-inflammatory properties, often mediated by inhibiting pro-inflammatory cytokines.[5][8][9] This assay screens for this activity in a relevant immune cell model.

-

Cell Plating: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the culture supernatant.

-

Cytokine Quantification (ELISA): Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production at each compound concentration relative to the LPS-stimulated vehicle control.

Tier 2 & 3: Mechanistic Elucidation and Target Engagement

If the primary screens yield positive results (e.g., selective cytotoxicity or potent anti-inflammatory activity), the following mechanistic studies are warranted to understand the compound's mode of action.

Protocol: Cell Cycle Analysis

Rationale: Anticancer agents often function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. This assay determines at which phase of the cell cycle the compound exerts its effect.[4]

-

Treatment: Seed a cancer cell line of interest (e.g., HCT-116) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle compared to the vehicle control.

Protocol: Apoptosis Induction Assays

Rationale: A key mechanism of effective anticancer drugs is the induction of apoptosis, or programmed cell death. This is often assessed by measuring markers of early (Annexin V) and late (caspase-3) apoptosis.[4]

-

Treatment: Treat cells as described for the cell cycle analysis (Protocol 5.1) for 24-48 hours.

-

Annexin V/PI Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Caspase-3 Activity: Alternatively, use a luminescent or fluorescent Caspase-Glo® 3/7 assay on cells treated in a 96-well plate format to quantify the activity of executioner caspases.

Protocol: VEGFR-2 Kinase Inhibition Assay

Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis, and its inhibition is a validated anticancer strategy. Several nicotinamide derivatives have been identified as VEGFR-2 inhibitors.[4][7] A cell-free enzymatic assay provides direct evidence of target engagement.

Caption: Simplified VEGFR-2 signaling pathway, a potential target for nicotinamide derivatives.

-

Assay Principle: Use a commercial kinase assay kit (e.g., ADP-Glo™) that measures the activity of recombinant human VEGFR-2. The assay quantifies the amount of ADP produced from ATP during the phosphorylation of a substrate peptide.

-

Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, its specific substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add the test compound across a range of concentrations. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

-

Reaction and Detection: Incubate at room temperature to allow the kinase reaction to proceed. Then, add the detection reagents according to the manufacturer's protocol to quantify ADP production via a luminescent signal.

-

Data Analysis: Plot the luminescence (proportional to kinase activity) against the log of the inhibitor concentration to determine the IC50 value.

Protocol: NF-κB Activity Assay

Rationale: Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1] If the compound shows anti-inflammatory activity, assessing its effect on NF-κB activation is a critical mechanistic step.

-

Cell Model: Use a cell line with an NF-κB luciferase reporter construct or perform Western blotting for phosphorylated IκBα (an indicator of NF-κB activation) on LPS-stimulated RAW 264.7 cells.

-

Treatment: Pre-treat cells with the compound for 1 hour before stimulating with LPS or TNF-α for 30 minutes (for Western blot) or 6 hours (for reporter assay).

-

Western Blotting: Lyse the cells, run the protein lysates on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against phospho-IκBα and total IκBα.

-

Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Quantify the reduction in IκBα phosphorylation or luciferase signal relative to the stimulated control.

Protocol: Intracellular NAD+ Level Quantification

Rationale: As a nicotinamide derivative, the compound could directly interfere with the NAD+ salvage pathway, either by acting as a substrate or as an inhibitor of key enzymes like nicotinamide phosphoribosyltransferase (NAMPT).[1][10]

-

Treatment: Culture cells (e.g., HepG2) in 96-well plates and treat with the compound for 24 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial NAD+/NADH quantification kit.

-

Quantification: Follow the manufacturer's protocol, which typically involves an enzyme-cycling reaction that generates a colorimetric or fluorescent product proportional to the amount of NAD+ (and/or NADH) in the sample.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the intracellular NAD+ concentration relative to the total protein content of the lysate (determined by a BCA assay). Compare the results to the vehicle-treated control.

Protocol: Sirtuin Activity Assay

Rationale: Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. Nicotinamide is a known inhibitor of sirtuin activity.[1] It is crucial to determine if this derivative shares that property.

-

Assay Principle: Use a commercial cell-free sirtuin activity assay (e.g., for SIRT1). These assays use a recombinant sirtuin enzyme and a chemically modified peptide substrate. Sirtuin-mediated deacetylation of the substrate allows a developing enzyme to cleave it, releasing a fluorophore.

-

Reaction Setup: In a 96-well plate, combine the sirtuin enzyme, the fluorogenic substrate, and NAD+.

-

Inhibitor Addition: Add the test compound across a range of concentrations. Include nicotinamide as a positive control for inhibition.

-

Reaction and Detection: Incubate to allow the deacetylation and subsequent fluorophore release to occur. Measure the fluorescence using a plate reader.

-

Data Analysis: Plot the fluorescence (proportional to sirtuin activity) against the log of the inhibitor concentration to determine the IC50 value.

Data Interpretation and Future Directions

The culmination of these in vitro assays will provide a comprehensive biological profile of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide.

-

Anticancer Potential: If the compound exhibits potent and selective cytotoxicity against cancer cells, coupled with evidence of cell cycle arrest, apoptosis induction, and/or inhibition of a relevant kinase like VEGFR-2, it warrants further investigation as a potential oncology therapeutic.

-

Anti-inflammatory Potential: Strong inhibition of pro-inflammatory cytokines in primary screens, confirmed by the modulation of the NF-κB pathway, would position the compound as a candidate for treating inflammatory disorders.

-

Metabolic Modulation: The compound's effect on intracellular NAD+ levels and sirtuin activity is a critical piece of its mechanistic puzzle. An increase in NAD+ could be beneficial in age-related diseases, while sirtuin inhibition has context-dependent effects.

Based on this in vitro profile, subsequent steps may include lead optimization to improve potency or selectivity, ADME/Tox profiling to assess its drug-like properties, and ultimately, validation in in vivo models of disease.

References

-

Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. (2024). Semantic Scholar. Retrieved from [Link]

-

New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. (2023). PubMed. Retrieved from [Link]

-

Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. (2024). CSIR-NIScPR. Retrieved from [Link]

-

Nicotinamide. (2023). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]

-

In vitro antileishmanial activity of nicotinamide. (n.d.). Horizon IRD. Retrieved from [Link]

-

Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. (2024). MDPI. Retrieved from [Link]

-

Nicotinamide: Mechanism of action and indications in dermatology. (2018). Indian Dermatology Online Journal. Retrieved from [Link]

-

Nicotinamide: Mechanism of action and indications in dermatology. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

What is the mechanism of Nicotinamide? (2024). Patsnap Synapse. Retrieved from [Link]

-

Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro. (2013). PubMed. Retrieved from [Link]

-

Nicotinamide Inhibits Self-renewal and Induces Granulocyte Differentiation of Multipotent Progenitor Cells. (2020). PubMed. Retrieved from [Link]

-

Nicotinamide alone accelerates the conversion of mouse embryonic stem cells into mature neuronal populations. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Nicotinamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro. (2024). Baishideng Publishing Group. Retrieved from [Link]

-

Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro. (2024). Baishideng Publishing Group. Retrieved from [Link]

-

Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 2. Nicotinamide - Wikipedia [en.wikipedia.org]

- 3. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mskcc.org [mskcc.org]

- 9. ijdvl.com [ijdvl.com]

- 10. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group as a Key Modulator in Nicotinamide-Based Drug Discovery: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the nicotinamide scaffold has emerged as a powerful strategy in modern medicinal chemistry, unlocking a diverse array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylnicotinamides, moving beyond a mere catalog of compounds to explore the fundamental principles that govern their bioactivity. We will dissect the profound influence of the CF₃ group on physicochemical properties, target engagement, and metabolic stability, offering a rationale-driven framework for the design of next-generation therapeutics. This document serves as a technical resource for researchers, offering not only a synthesis of current knowledge but also detailed experimental protocols and visual guides to facilitate further exploration in this promising chemical space.

The Trifluoromethyl Group: A Game-Changer in Nicotinamide Chemistry

The introduction of a trifluoromethyl group onto the nicotinamide core is far from a trivial substitution. This highly electronegative and lipophilic moiety imparts a unique set of properties that fundamentally alter the molecule's behavior in a biological system.[1][2] Understanding these effects is paramount to rationally designing potent and selective trifluoromethylnicotinamide-based drugs.

1.1. Physicochemical Impact of Trifluoromethylation

The CF₃ group's strong electron-withdrawing nature and significant steric bulk profoundly influence key physicochemical parameters that govern a drug's pharmacokinetic and pharmacodynamic profile.[1][3]

-

Lipophilicity (LogP): The CF₃ group significantly increases the lipophilicity of the nicotinamide scaffold.[1][4] This enhancement in lipid solubility can improve membrane permeability, facilitating passage across biological barriers like the blood-brain barrier and enhancing cellular uptake.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2] This increased metabolic stability often translates to a longer in vivo half-life and improved bioavailability.

-

Acidity/Basicity (pKa): The electron-withdrawing nature of the CF₃ group can decrease the pKa of nearby basic nitrogen atoms in the pyridine ring, influencing the molecule's ionization state at physiological pH.[5][6] This can impact receptor binding, solubility, and off-target effects.

-

Conformational Effects: The steric bulk of the CF₃ group can impose conformational constraints on the molecule, locking it into a specific bioactive conformation and potentially increasing binding affinity and selectivity for its target.

Table 1: Comparative Physicochemical Properties of Nicotinamide and 4-Trifluoromethylnicotinamide

| Property | Nicotinamide | 4-Trifluoromethylnicotinamide | Rationale for Change |

| Molecular Weight | 122.12 g/mol | 190.12 g/mol [7] | Addition of a CF₃ group. |

| LogP (calculated) | -0.39[8] | ~0.8 (estimated) | The CF₃ group is highly lipophilic.[1] |

| pKa (Pyridine N) | ~3.4 | Lower than nicotinamide | The electron-withdrawing CF₃ group reduces the basicity of the pyridine nitrogen.[5][6] |

| Water Solubility | 50.1 g/L[8] | Lower than nicotinamide | Increased lipophilicity generally leads to decreased aqueous solubility. |

| Metabolic Stability | Susceptible to metabolism | Generally enhanced | The C-F bond is highly resistant to metabolic cleavage.[1][2] |

Diverse Biological Activities of Trifluoromethylnicotinamides: A Target-Centric SAR Exploration

The trifluoromethylnicotinamide scaffold has proven to be a versatile template for engaging a wide range of biological targets. The following sections explore the SAR of these compounds in key therapeutic and agrochemical areas.

2.1. Insecticidal Activity: Modulating Chordotonal Organs

A prime example of the successful application of trifluoromethylnicotinamides is in the field of insecticides. The commercial insecticide flonicamid is a pro-insecticide that is metabolized in insects to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).[9]

-

Mechanism of Action: TFNA-AM acts as a potent modulator of chordotonal organs, which are sensory receptors in insects responsible for hearing, balance, and spatial orientation.[3][9] Disruption of these organs leads to a rapid cessation of feeding, starvation, and ultimately, death of the insect.[3] While the precise molecular target is still under investigation, it is known to be distinct from other major insecticide targets like acetylcholinesterase or nicotinic acetylcholine receptors.[10]

Caption: Mechanism of insecticidal action of flonicamid.

SAR Insights:

-

Trifluoromethyl Group Position: The placement of the CF₃ group at the 4-position of the pyridine ring is crucial for the potent insecticidal activity of TFNA-AM.

-

Amide Moiety: The primary amide functionality is essential for activity. Modifications to the amide can significantly impact potency.

-

N-substitution: In the case of the pro-insecticide flonicamid, the N-cyanomethyl group facilitates uptake and subsequent metabolic activation in the target insect.

2.2. Antifungal Activity: Disrupting Fungal Cell Integrity

Recent studies have highlighted the potential of nicotinamide derivatives as antifungal agents. The introduction of a trifluoromethyl group can enhance this activity.

-

Mechanism of Action: While the precise mechanism for many trifluoromethylnicotinamides is still under investigation, some nicotinamide derivatives have been shown to disrupt the fungal cell wall, leading to cell lysis and death.[11]

Table 2: SAR of Trifluoromethylnicotinamide Analogs as Antifungal Agents

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Amide Substituent) | Antifungal Activity (MIC, µg/mL) vs. C. albicans | Reference |

| Nicotinamide | H | H | H | >64 | [11] |

| Analog A | H | CF₃ | H | 16 | [11] |

| Analog B | SCH₃ | CF₃ | 3-isopropylphenyl | 8 | [11] |

| Analog C | Cl | CF₃ | 2,6-dichlorophenyl | 4 | [12] |

SAR Insights:

-

CF₃ Group: The presence of a CF₃ group on the pyridine ring generally enhances antifungal activity compared to the unsubstituted nicotinamide.

-

Substitutions on the Pyridine Ring: The introduction of other substituents, such as a methylthio or chloro group, in addition to the CF₃ group, can further modulate antifungal potency.

-

Amide Substituent: The nature of the substituent on the amide nitrogen plays a critical role in determining antifungal activity. Aromatic and lipophilic groups are often favored.

2.3. Anticancer Activity: Targeting Kinase Signaling and Cellular Metabolism

The nicotinamide scaffold is a well-known pharmacophore in cancer drug discovery, with many derivatives targeting key enzymes involved in cell proliferation and survival. The incorporation of a trifluoromethyl group has led to the development of potent anticancer agents.

-

Mechanism of Action: Trifluoromethylnicotinamides can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, FLT3, CHK1) and interference with cellular metabolism by acting as inhibitors of enzymes like PARP1 and SIRT1.[10][13][14]

Caption: Potential mechanisms of anticancer action for trifluoromethylnicotinamides.

Table 3: SAR of Trifluoromethyl-Containing Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Structural Features for Activity | IC₅₀ (nM) | Reference |

| 5-Trifluoromethyl-pyrimidines | FLT3, CHK1 | 5-CF₃ on pyrimidine; specific substitutions on the amine and phenyl rings | 1-10 (for potent analogs) | [14] |

| Thienopyrimidines | EGFR | Thienopyrimidine core; 5-CF₃ on pyrimidine; specific amide side chains | 91 (for lead compound) | [15] |

| Furo/thieno Pyridines | Multiple cancer cell lines | Fused furo/thieno pyridine core; CF₃ group; alkyl amide side chain | 1-10 µM (for potent analogs) | [16] |

SAR Insights:

-

CF₃ as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, but with altered electronic and steric properties that can lead to improved potency and selectivity.

-

Kinase Hinge Binding: The nicotinamide core can form key hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

-

Targeting the Selectivity Pocket: Substituents on the nicotinamide ring and the amide moiety can be tailored to interact with the selectivity pocket of the target kinase, thereby enhancing potency and selectivity.

Experimental Protocols: A Practical Guide to SAR Studies

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of trifluoromethylnicotinamides.

3.1. Synthesis of Trifluoromethylnicotinamides

A general method for the synthesis of trifluoromethylnicotinamides involves the amidation of a corresponding trifluoromethylnicotinic acid.

Protocol: Synthesis of N-Aryl-4-trifluoromethylnicotinamide

-

Acid Chloride Formation: To a solution of 4-trifluoromethylnicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-trifluoromethylnicotinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

-

Add the desired aniline (1.1 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-aryl-4-trifluoromethylnicotinamide.

3.2. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of trifluoromethylnicotinamides against a target kinase using a commercially available luminescence-based assay kit (e.g., ADP-Glo™).[17]

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare the kinase buffer, kinase-substrate solution, ATP solution, and the test compound dilutions in DMSO.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase-substrate solution, 2.5 µL of the test compound dilution (or DMSO for control), and 5 µL of the ATP solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

3.3. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[18]

Protocol: Broth Microdilution Assay for Candida albicans

-

Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar at 35°C for 24 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of the trifluoromethylnicotinamide compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Endpoint Determination: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

3.4. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

Protocol: MTT Assay for Cancer Cell Lines

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylnicotinamide compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. protocols.io [protocols.io]

- 10. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utilization of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide: A Technical Guide

The following technical guide details the chemical identity, synthesis, and strategic utility of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide (CAS 765298-12-2), a specialized fluorinated pyridine scaffold. While not a marketed pharmaceutical itself, this compound represents a critical privileged structure in medicinal chemistry and agrochemical discovery, serving as a robust intermediate for TRPV1 antagonists , P2X7 modulators , and novel herbicides .

Executive Summary: The Fluorinated Scaffold Advantage

In the high-stakes landscape of drug discovery, the 6-(trifluoromethyl)nicotinamide core has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide specifically leverages two critical design elements:

-

The 6-Trifluoromethyl Group: Enhances lipophilicity (

), metabolic stability (blocks C6 oxidation), and alters the pKa of the pyridine nitrogen, modulating hydrogen bond acceptance. -

The N,N-Diisopropyl Amide: Provides immense steric bulk, preventing hydrolytic cleavage by amidases and serving as a powerful Directed Metalation Group (DMG) for regioselective functionalization.